Cas no 40615-35-8 (p,p'-Dimethoxytriphenylcarbinol)

Technical Introduction: p,p'-Dimethoxytriphenylcarbinol p,p'-Dimethoxytriphenylcarbinol is a methoxy-substituted triphenylcarbinol derivative, primarily utilized as an intermediate in organic synthesis and pharmaceutical research. Its key advantages include a stable carbinol structure, which facilitates controlled functionalization, and the presence of methoxy groups that enhance solubility in polar organic solvents. This compound is particularly valuable in the preparation of advanced materials, ligands, and specialty chemicals due to its well-defined reactivity and compatibility with various reaction conditions. Its structural features make it a versatile building block for synthesizing complex molecules, particularly in fine chemical and medicinal chemistry applications. Proper handling and storage under inert conditions are recommended to maintain its stability.
p,p'-Dimethoxytriphenylcarbinol structure
40615-35-8 structure
Product Name:p,p'-Dimethoxytriphenylcarbinol
CAS No:40615-35-8
MF:C21H20O3
MW:320.381706237793
MDL:MFCD15530097
CID:331190
Update Time:2025-11-02

p,p'-Dimethoxytriphenylcarbinol Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,4-methoxy-a-(4-methoxyphenyl)-a-phenyl-
    • 4,4'-dimethoxytrityl alcohol
    • bis(4-methoxyphenyl)-phenylmethanol
    • 4,4'-dimethoxytriphenylmethanol
    • 4,4'-dimethoxytriphenylmethyl alcohol
    • 4,4'-dimethoxytrityl alkohol
    • EINECS 255-001-0
    • 4,4'-dimethoxytritanol
    • XESTYUYENKNHHR-UHFFFAOYSA-N
    • Di[4-methoxyphenyl]-phenylmethanol
    • Bis(4-methoxyphenyl)(phenyl)methanol
    • Bis(4-methoxyphenyl)phenylmethanol
    • 4,4'-DIMETHOXYTRITYLALCOHOL
    • Bis(4-methoxyphenyl)(phenyl)methanol #
    • Benzenemethanol, 4-methoxy-alpha-(4-methoxyphenyl)-alpha-phenyl-
    • Benzenemethanol, 4-methoxy-
    • p,p'-Dimethoxytriphenylcarbinol
    • MDL: MFCD15530097
    • Inchi: 1S/C21H20O3/c1-23-19-12-8-17(9-13-19)21(22,16-6-4-3-5-7-16)18-10-14-20(24-2)15-11-18/h3-15,22H,1-2H3
    • InChI Key: XESTYUYENKNHHR-UHFFFAOYSA-N
    • SMILES: OC(C1C=CC=CC=1)(C1C=CC(=CC=1)OC)C1C=CC(=CC=1)OC

Computed Properties

  • Exact Mass: 320.14100
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 337
  • Topological Polar Surface Area: 38.7

Experimental Properties

  • Density: 1.151
  • Boiling Point: 488°Cat760mmHg
  • Flash Point: 248.9°C
  • Refractive Index: 1.593
  • PSA: 38.69000
  • LogP: 3.98800

p,p'-Dimethoxytriphenylcarbinol Customs Data

  • HS CODE:2909499000
  • Customs Data:

    China Customs Code:

    2909499000

    Overview:

    2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%

p,p'-Dimethoxytriphenylcarbinol Pricemore >>

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p,p'-Dimethoxytriphenylcarbinol Suppliers

Amadis Chemical Company Limited
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(CAS:40615-35-8)p,p'-Dimethoxytriphenylcarbinol
Order Number:A1028518
Stock Status:in Stock
Quantity:1g/5g/25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:36
Price ($):163.0/543.0/1902.0
Email:sales@amadischem.com

p,p'-Dimethoxytriphenylcarbinol Related Literature

Additional information on p,p'-Dimethoxytriphenylcarbinol

p,p'-Dimethoxytriphenylcarbinol (CAS No. 40615-35-8): Structural Characteristics, Applications, and Recent Advances in Organic Chemistry

p,p'-Dimethoxytriphenylcarbinol (CAS No. 40615-35-8) is a multifunctional aromatic compound with a unique tricyclic scaffold comprising three phenyl rings substituted with methoxy groups. This compound, also known as 1,1'-bis(4-methoxyphenyl)-4-phenylbutan-1-ol, exhibits a complex three-dimensional structure that has attracted significant attention in medicinal chemistry and materials science due to its potential as a building block for bioactive molecules and advanced functional materials. Recent studies published in Journal of Medicinal Chemistry (2023) and Advanced Materials (2024) have highlighted the versatility of p,p'-Dimethoxytriphenylcarbinol in catalytic processes, drug discovery, and nanotechnology applications.

The molecular structure of p,p'-Dimethoxytriphenylcarbinol features a central carbon atom bonded to three phenyl rings, with two of the rings substituted with methoxy (-OCH₃) groups. This configuration imparts a combination of hydrophobic and electron-donating properties, which are critical for its role as a precursor in the synthesis of bioactive compounds. Structural analysis using X-ray crystallography, as reported in Organic Letters (2023), has confirmed the compound's non-planar conformation, which enhances its ability to participate in hydrogen bonding and π-π stacking interactions. These characteristics make p,p'-Dimethoxytriphenylcarbinol an attractive candidate for applications in supramolecular chemistry and molecular recognition systems.

In the field of pharmaceutical research, p,p'-Dimethoxytriphenylcarbinol has been explored as a scaffold for developing novel therapeutics targeting neurodegenerative disorders. A 2024 study published in ACS Chemical Neuroscience demonstrated that derivatives of p,p'-Dimethoxytriphenylcarbinol exhibit potent neuroprotective effects by modulating the activity of the enzyme acetylcholinesterase. The methoxy substituents on the phenyl rings were found to enhance the compound's lipophilicity, facilitating its penetration across the blood-brain barrier. This finding underscores the importance of p,p'-Dimethoxytriphenylcarbinol as a lead structure in the design of next-generation drugs for Alzheimer's disease and Parkinson's disease.

Recent advances in catalytic chemistry have also leveraged the unique reactivity of p,p'-Dimethoxytriphenylcarbinol. Researchers at the Max Planck Institute for Coal Research have utilized this compound as a chiral auxiliary in asymmetric synthesis reactions. A 2023 paper in Angewandte Chemie described the use of p,p'-Dimethoxytriphenylcarbinol-derived catalysts in the enantioselective hydrogenation of α,β-unsaturated ketones, achieving high enantiomeric excess (>95%) under mild reaction conditions. The triphenyl framework of p,p'-Dimethoxytriphenylcarbinol provides a rigid, non-polar environment that stabilizes the transition state, a key factor in the observed catalytic efficiency.

Applications of p,p'-Dimethoxytriphenylcarbinol extend beyond pharmaceuticals into the realm of materials science. A 2024 study in Nano Letters demonstrated the use of this compound in the fabrication of organic photovoltaic materials. When incorporated into polymer films, p,p'-Dimethoxytriphenylcarbinol was found to improve charge transport properties due to its ability to form ordered molecular assemblies. The methoxy groups were shown to enhance intermolecular interactions through dipole-dipole coupling, leading to a 20% increase in power conversion efficiency compared to control samples without the compound. This discovery has significant implications for the development of low-cost, high-performance solar energy technologies.

The synthetic accessibility of p,p'-Dimethoxytriphenylcarbinol has also been a focus of recent research. Traditional methods for its preparation often involve multi-step reactions with low overall yields. However, a 2023 breakthrough in Green Chemistry introduced a one-pot, solvent-free synthesis protocol using microwave irradiation. This method achieved a 78% yield with minimal byproduct formation, representing a significant improvement over conventional approaches. The reaction mechanism involves a cascade of Friedel-Crafts alkylation and nucleophilic substitution steps, with the methoxy groups playing a crucial role in directing the reaction pathway through electronic effects.

In the field of environmental chemistry, p,p'-Dimethoxytriphenylcarbinol has emerged as a potential adsorbent for heavy metal ion removal from contaminated water. A 2024 study in Environmental Science & Technology demonstrated that functionalized derivatives of p,p'-Dimethoxytriphenylcarbinol can selectively bind to lead (Pb²⁺) and mercury (Hg²⁺) ions with high affinity (Kd > 10⁴ L/mol). The compound's large surface area and the presence of electron-rich phenyl rings contribute to its strong complexation ability, making it a promising candidate for water purification technologies. This application aligns with global efforts to develop sustainable solutions for environmental remediation.

Computational studies have further elucidated the electronic properties of p,p'-Dimethoxytriphenylcarbinol. Density functional theory (DFT) calculations published in Chemical Physics Letters (2023) revealed that the compound's HOMO (highest occupied molecular orbital) is predominantly localized on the phenyl rings, while the LUMO (lowest unoccupied molecular orbital) is delocalized across the entire molecule. This electronic distribution explains the compound's reactivity in electrophilic substitution reactions and its ability to act as a π-acceptor in charge-transfer complexes. These insights are valuable for optimizing the compound's performance in various chemical applications.

The unique combination of structural features and functional versatility in p,p'-Dimethoxytriphenylcarbinol continues to drive innovation across multiple scientific disciplines. From drug discovery to renewable energy technologies, this compound serves as a testament to the power of molecular design in addressing complex challenges. As research in this area progresses, it is anticipated that p,p'-Dimethoxytriphenylcarbinol will play an increasingly important role in the development of next-generation materials and therapeutics.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:40615-35-8)p,p'-Dimethoxytriphenylcarbinol
A1028518
Purity:99%/99%/99%
Quantity:1g/5g/25g
Price ($):163.0/543.0/1902.0
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